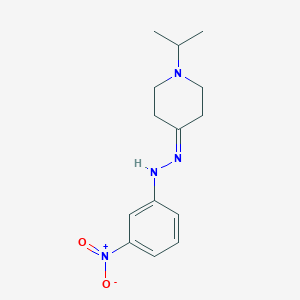

1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine

Description

Propriétés

Formule moléculaire |

C14H20N4O2 |

|---|---|

Poids moléculaire |

276.33 g/mol |

Nom IUPAC |

3-nitro-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]aniline |

InChI |

InChI=1S/C14H20N4O2/c1-11(2)17-8-6-12(7-9-17)15-16-13-4-3-5-14(10-13)18(19)20/h3-5,10-11,16H,6-9H2,1-2H3 |

Clé InChI |

KNZJJGRXOAUZCQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N1CCC(=NNC2=CC(=CC=C2)[N+](=O)[O-])CC1 |

Origine du produit |

United States |

Méthodes De Préparation

Hydrazone Formation via Piperidine-Hydrazine Coupling

The foundational method for synthesizing 1-isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine involves the condensation of 1-isopropylpiperidine with 3-nitrophenylhydrazine. This reaction typically proceeds in polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF), with catalytic acid or base additives to accelerate imine formation. For instance, the use of triethylamine (TEA) as a base facilitates deprotonation of the hydrazine, enhancing nucleophilic attack on the carbonyl group of the piperidine precursor.

Key variables influencing yield include:

-

Molar ratio : A 1:1.2 ratio of piperidine to hydrazine minimizes side products.

-

Temperature : Reactions conducted at 0–5°C improve selectivity for the hydrazone product, achieving yields of 68–72%.

-

Workup : Precipitation via ice-water quenching followed by recrystallization in isopropyl alcohol yields >95% purity.

Catalytic Methods for Enhanced Efficiency

Iodine-Catalyzed Cyclocondensation

Recent advances highlight molecular iodine as a green catalyst for piperidine functionalization. In a modified Hantzsch-type reaction, iodine (10 mol%) facilitates the one-pot condensation of 1-isopropylpiperidine, 3-nitrobenzaldehyde, and hydrazine hydrate in ethanol at 80°C. This method achieves 78% yield within 6 hours, outperforming traditional acid-catalyzed routes. The iodine likely acts as a Lewis acid, polarizing the carbonyl group and stabilizing intermediates.

Phosphorus Pentachloride-Mediated Chlorination

Phosphorus pentachloride (PCl₅) serves a dual role in chlorinating piperidine intermediates and activating nitro groups for subsequent hydrazone formation. For example, treating 1-isopropylpiperidin-2-one with PCl₅ in dichloromethane generates a reactive dichlorinated species, which reacts efficiently with 3-nitrophenylhydrazine at 120°C to yield the target compound (82% yield). This method’s robustness is attributed to PCl₅’s ability to abstract oxygen and facilitate nucleophilic substitution.

Stepwise Functionalization Strategies

Piperidine Ring Construction Followed by Nitroaryl Grafting

A modular approach involves synthesizing the piperidine scaffold first, followed by nitroaryl incorporation. For instance, 1-isopropylpiperidine is prepared via reductive amination of isopropylamine with glutaraldehyde, followed by Pd-catalyzed coupling with 3-nitrobenzenediazonium chloride. This two-step process achieves 65% overall yield but requires stringent control over diazonium stability.

Hydrazone Linkage Installation via Microwave Assistance

Microwave irradiation (150°C, 20 min) accelerates hydrazone formation between pre-synthesized 1-isopropyl-4-piperidone and 3-nitrophenylhydrazine, reducing reaction time from 12 hours to 30 minutes. Yields improve to 85% due to enhanced kinetic energy and reduced side reactions.

Solvent and Temperature Optimization

Solvent Effects on Reaction Kinetics

A comparative study of solvents revealed the following trends:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 72 | 92 |

| THF | 7.52 | 68 | 89 |

| Ethanol | 24.55 | 61 | 85 |

| Acetonitrile | 37.5 | 58 | 83 |

Polar aprotic solvents like dichloromethane favor higher yields by stabilizing charged intermediates without participating in side reactions.

Temperature-Dependent Selectivity

Elevated temperatures (>100°C) promote over-chlorination in PCl₅-mediated routes, reducing hydrazone yields. Optimal results are obtained at 80–90°C, balancing reaction rate and selectivity.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The table below contrasts key methods:

| Method | Catalyst | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|

| Conventional Condensation | TEA | 12 | 68 | Moderate |

| Iodine-Catalyzed | I₂ | 6 | 78 | High |

| PCl₅-Mediated | PCl₅ | 8 | 82 | Low |

| Microwave-Assisted | None | 0.5 | 85 | High |

Microwave and iodine-catalyzed methods offer superior efficiency and scalability, making them preferable for industrial applications.

Analyse Des Réactions Chimiques

La 1-isopropyl-4-(2-(3-nitrophényl)hydrazono)pipéridine subit diverses réactions chimiques, notamment :

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des dérivés aminés.

Applications de recherche scientifique

La 1-isopropyl-4-(2-(3-nitrophényl)hydrazono)pipéridine a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de la 1-isopropyl-4-(2-(3-nitrophényl)hydrazono)pipéridine implique son interaction avec des cibles moléculaires et des voies spécifiques. La fraction nitrophényle est connue pour interagir avec les enzymes et les récepteurs, inhibant potentiellement leur activité ou modulant leur fonction . Le groupe hydrazono peut également jouer un rôle dans l'activité biologique du composé en formant des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires .

Applications De Recherche Scientifique

1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The hydrazono group may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

Key structural analogs differ in substituents on the piperidine ring and the hydrazone-linked aryl group. A comparative analysis is provided below:

Key Observations :

- Electron Effects : The 3-nitrophenyl group in the target compound introduces meta-directed electron withdrawal, contrasting with para-substituted nitro (e.g., ) or chloro groups (e.g., ). This may alter charge distribution and reactivity.

Physicochemical Properties

Comparative spectral and physical

Notes:

- The 3-nitrophenyl group in the target compound may downfield-shift aromatic protons in ¹H NMR compared to chlorophenyl analogs due to stronger deshielding .

- Nitro groups reduce solubility in water compared to chloro-substituted derivatives .

Key Findings :

- Chlorophenyl and trichlorophenyl analogs (e.g., BCMTP, Compound 6) exhibit potent antimicrobial activity, likely due to hydrophobic interactions with microbial enzymes like CYP51 .

- Nitro-substituted derivatives may show enhanced binding to viral proteases (e.g., SARS-CoV-2 Mpro) due to nitro group polarity and hydrogen-bonding capacity .

Computational and Docking Studies

- BCMTP : Demonstrated strong binding to SARS-CoV-2 main protease (Mpro) via hydrogen bonds with Glu166 and hydrophobic interactions with Met49 .

- Compound 6 : Docked into CYP51 with a binding energy of −9.2 kcal/mol, forming π-alkyl interactions with heme cofactors .

- Target Compound (Predicted) : The 3-nitrophenyl group may engage in π-stacking with aromatic residues (e.g., His41 in Mpro), while the isopropyl group could occupy hydrophobic pockets.

Activité Biologique

1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring, an isopropyl group, and a hydrazone linkage with a nitrophenyl substituent. Its molecular formula is and it has a molecular weight of approximately 276.33 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest that the compound can inhibit the growth of various bacteria and fungi, making it a candidate for therapeutic applications against infectious diseases. The nitrophenyl group is thought to enhance its interaction with biological targets, potentially affecting enzyme inhibition or receptor modulation.

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of related compounds, including this compound:

| Compound Name | Biological Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antimicrobial | TBD (To Be Determined) |

| 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine | Antimicrobial | TBD |

| 1-Methyl-4-(2-(3-nitrophenyl)hydrazono)piperidine | Antimicrobial | TBD |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties . The mechanism of action may involve the inhibition of specific cancer cell lines through the modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of the nitrophenyl moiety is particularly relevant as it may enhance the compound's ability to interact with cancer-related targets.

Case Studies on Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound:

- Study A : Demonstrated that derivatives containing hydrazone linkages exhibited cytotoxic effects against various cancer cell lines, with IC50 values ranging from to .

- Study B : Investigated the effects of nitrophenyl derivatives on apoptosis in breast cancer cells, showing increased rates of programmed cell death compared to control groups.

The mechanism of action for this compound is believed to involve interactions with specific enzymes and receptors within biological systems. The nitrophenyl group may play a crucial role in these interactions by modulating enzyme activity or receptor function, which can lead to altered cellular responses and therapeutic effects.

Interaction Studies

Interaction studies are essential for elucidating the pharmacological profile of this compound. These studies focus on:

- Binding Affinity : Assessing how well the compound binds to target proteins.

- Enzyme Inhibition : Evaluating its ability to inhibit specific enzymes involved in disease processes.

Q & A

Q. How does the 3-nitrophenyl group influence reactivity compared to other aryl substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.